molecular formula C11H8N2S B1615432 2-(thiophen-3-yl)-1H-benzo[d]imidazole CAS No. 3878-21-5

2-(thiophen-3-yl)-1H-benzo[d]imidazole

Cat. No.: B1615432
CAS No.: 3878-21-5
M. Wt: 200.26 g/mol
InChI Key: FFBNZTSCCCOODY-UHFFFAOYSA-N
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Description

2-(thiophen-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(thiophen-3-yl)-1H-benzo[d]imidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with thiophene-2-carboxaldehyde in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or acetic acid. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(thiophen-3-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole or thiophene rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, alkylating agents; reactions may require catalysts such as Lewis acids or bases.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzimidazole or thiophene derivatives.

    Substitution: Various substituted benzimidazole or thiophene derivatives.

Scientific Research Applications

2-(thiophen-3-yl)-1H-benzo[d]imidazole has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique electronic and optical properties.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the design of bioactive molecules and pharmaceuticals.

    Medicine: Explored for its therapeutic potential in treating various diseases. Derivatives of this compound have shown promise in preclinical studies for their efficacy and selectivity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes. Its unique structural features make it suitable for applications in optoelectronics and photovoltaics.

Mechanism of Action

The mechanism of action of 2-(thiophen-3-yl)-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound can inhibit enzyme activity, modulate receptor function, or interfere with DNA replication and transcription. The exact pathways involved vary based on the specific biological context and the nature of the derivative used.

Comparison with Similar Compounds

    1H-Benzimidazole: A parent compound with a similar core structure but without the thiophene ring. It is widely studied for its biological activities and applications in medicinal chemistry.

    2-Methylbenzimidazole: A derivative with a methyl group at the 2-position. It exhibits different chemical and biological properties compared to 2-(thiophen-3-yl)-1H-benzo[d]imidazole.

    Thiophene: A simple heterocyclic compound with a sulfur atom in the ring. It serves as a building block for more complex thiophene derivatives.

Uniqueness: this compound is unique due to the presence of both benzimidazole and thiophene rings in its structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its utility in research and industry.

Properties

IUPAC Name

2-thiophen-3-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c1-2-4-10-9(3-1)12-11(13-10)8-5-6-14-7-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBNZTSCCCOODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50314967
Record name 1H-Benzimidazole, 2-(3-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3878-21-5
Record name 2-(3-Thienyl)benzimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290542
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Benzimidazole, 2-(3-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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